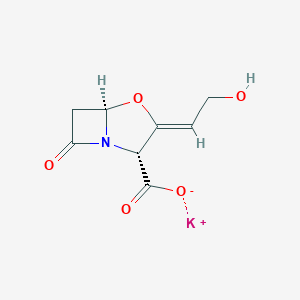
クラブラネート:セルロース
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
クラブラネートカリウムは、クラブラネート酸とカリウムを結合させて形成された化合物です。主に、アモキシシリンなどのβラクタム系抗生物質と併用して、βラクタマーゼ酵素の阻害によってその効力を高めるために使用されます。これらの酵素はβラクタム系抗生物質を分解し、無効にすることができます。 クラブラネートカリウム自体は、抗菌活性はほとんどありませんが、抗生物質耐性を防ぐために重要な役割を果たします .
科学的研究の応用
Clavulanate potassium has a wide range of scientific research applications, including:
Chemistry: It is used to study enzyme inhibition and the development of new antibiotics.
Biology: Researchers use clavulanate potassium to investigate bacterial resistance mechanisms and the role of beta-lactamase enzymes.
Medicine: Clavulanate potassium is widely used in combination with antibiotics to treat various bacterial infections, including sinusitis, pneumonia, ear infections, bronchitis, urinary tract infections, and skin infections
Industry: It is used in the pharmaceutical industry to develop and manufacture antibiotic formulations
作用機序
クラブラネートカリウムは、βラクタマーゼ阻害剤として機能します。βラクタム環を含み、βラクタマーゼ酵素に不可逆的に結合して、βラクタム系抗生物質を不活性化するのを防ぎます。このメカニズムにより、アモキシシリンなどの抗生物質は、βラクタマーゼ産生菌に対して有効なままになります。 クラブラネートカリウムの分子標的は、βラクタマーゼ酵素の活性部位であり、関与する経路には、酵素活性の阻害と抗生物質の分解からの保護が含まれます .
類似の化合物との比較
クラブラネートカリウムは、次のような他のβラクタマーゼ阻害剤と比較されることがよくあります。
スルバクタム: 別のβラクタマーゼ阻害剤ですが、クラブラネートカリウムは、一般的に、より広範囲のβラクタマーゼに対してより強力です.
タゾバクタム: クラブラネートカリウムと機能は似ていますが、さまざまなβラクタマーゼに対する効力プロファイルがわずかに異なります.
クラブラネートカリウムは、βラクタマーゼ酵素を不可逆的に阻害することによって、βラクタム系抗生物質の効力を高める能力においてユニークであり、抗生物質耐性と闘うための貴重なツールです .
生化学分析
Biochemical Properties
Clavulanate: is a β-lactamase inhibitor . It is used together with β-lactam antibiotics to create drug mixtures possessing potent antimicrobial activity . The ultimate step in the biosynthesis of clavulanic acid is catalyzed by clavulanic acid dehydrogenase (CAD). CAD is responsible for the NAPDH-dependent reduction of the unstable intermediate clavulanate-9-aldehyde to yield clavulanic acid .
Cellulose: , on the other hand, is a heterogeneous polysaccharide. Its enzymatic hydrolysis requires endoglucanase, exoglucanase (cellobiohydrolase), and β-glucosidase to work together .
Cellular Effects
The cellular effects of Clavulanate are primarily related to its role as a β-lactamase inhibitor. By inhibiting β-lactamase, Clavulanate prevents the degradation of β-lactam antibiotics, thereby enhancing their antimicrobial activity .
Cellulose: and its degradation products can influence various cellular processes. For instance, the breakdown of cellulose releases organic carbon, which can be utilized by cells for energy production .
Molecular Mechanism
The molecular mechanism of Clavulanate involves its interaction with β-lactamase. Clavulanate acts as a competitive inhibitor of β-lactamase, binding to the enzyme and preventing it from degrading β-lactam antibiotics .
The molecular mechanism of Cellulose degradation involves the synergistic action of endoglucanase, exoglucanase, and β-glucosidase. These enzymes work together to break down the cellulose polymer into smaller, more manageable fragments .
Temporal Effects in Laboratory Settings
The temporal effects of Clavulanate and Cellulose in laboratory settings would depend on the specific experimental conditions and are beyond the scope of the information available .
Dosage Effects in Animal Models
The dosage effects of Clavulanate and Cellulose in animal models would depend on the specific experimental conditions and are beyond the scope of the information available .
Metabolic Pathways
The metabolic pathway of Clavulanate involves its biosynthesis from the intermediate clavulanate-9-aldehyde, a process catalyzed by clavulanic acid dehydrogenase .
The metabolic pathway of Cellulose involves its enzymatic hydrolysis by endoglucanase, exoglucanase, and β-glucosidase .
Transport and Distribution
The transport and distribution of Clavulanate and Cellulose within cells and tissues would depend on the specific experimental conditions and are beyond the scope of the information available .
Subcellular Localization
The subcellular localization of Clavulanate and Cellulose would depend on the specific experimental conditions and are beyond the scope of the information available .
準備方法
合成経路と反応条件
クラブラネートカリウムの調製には、いくつかのステップが関与します。一般的な方法の1つには、クラブラネートtert-ブチルアミン粉末をイソプロピルアルコール溶液に溶解して、クラブラネートtert-ブチルアミン-イソプロピルアルコール溶液を調製することが含まれます。次に、この溶液を、完全な結晶化が生じるまで、エチルヘキサノ酸カリウム-イソプロピルアルコール溶液と組み合わせます。 得られた生成物をろ過、洗浄、乾燥して、クラブラネートカリウムを得ます .
工業生産方法
工業的な環境では、クラブラネートカリウムの生産は、多くの場合、バイオ発酵に続いて、抽出と結晶化のプロセスが行われます。生産環境は、生成物の安定性を確保するために、低温と低湿度が維持されるように慎重に管理されます。 浸出プロセス中に、液体窒素極低温法を使用して、化合物を分解から保護することができます .
化学反応の分析
反応の種類
クラブラネートカリウムは、次のようなさまざまな化学反応を起こします。
酸化: クラブラネートカリウムは、特定の条件下で酸化される可能性がありますが、これは、典型的な用途では一般的な反応ではありません。
還元: クラブラネートカリウムでは、還元反応はあまり一般的ではありません。
置換: クラブラネートカリウムは、特にβラクタマーゼ酵素の存在下で、置換反応を起こす可能性があります。
一般的な試薬と条件
クラブラネートカリウムを含む反応で使用される一般的な試薬には、βラクタム系抗生物質(例:アモキシシリン)、イソプロピルアルコール、およびエチルヘキサノ酸カリウムが含まれます。 反応条件には、通常、化合物の安定性と有効性を確保するために、制御された温度とpHレベルが含まれます .
生成される主な生成物
クラブラネートカリウムを含む反応から生成される主な生成物は、βラクタマーゼ酵素の不活性化であり、これにより、βラクタム系抗生物質は細菌感染に対して効果的になります .
科学研究への応用
クラブラネートカリウムは、次のものを含め、幅広い科学研究への応用があります。
化学: 酵素阻害と新しい抗生物質の開発を研究するために使用されます。
生物学: 研究者は、クラブラネートカリウムを使用して、細菌の耐性機構とβラクタマーゼ酵素の役割を調査しています。
医学: クラブラネートカリウムは、副鼻腔炎、肺炎、耳の感染症、気管支炎、尿路感染症、皮膚感染症など、さまざまな細菌感染症の治療に、抗生物質と組み合わせて広く使用されています
類似化合物との比較
Clavulanate potassium is often compared with other beta-lactamase inhibitors, such as:
Sulbactam: Another beta-lactamase inhibitor, but clavulanate potassium is generally more potent against a broader range of beta-lactamases.
Clavulanic Acid: The parent compound of clavulanate potassium, which is combined with potassium to enhance its stability and solubility.
Clavulanate potassium is unique in its ability to enhance the efficacy of beta-lactam antibiotics by irreversibly inhibiting beta-lactamase enzymes, making it a valuable tool in combating antibiotic resistance .
特性
CAS番号 |
61177-45-5 |
|---|---|
分子式 |
C8H9KNO5 |
分子量 |
238.26 g/mol |
IUPAC名 |
potassium;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C8H9NO5.K/c10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4;/h1,6-7,10H,2-3H2,(H,12,13);/b4-1-;/t6-,7-;/m1./s1 |
InChIキー |
FERIANDDKNFRJI-JSYANWSFSA-N |
SMILES |
C1C2N(C1=O)C(C(=CCO)O2)C(=O)[O-].[K+] |
異性体SMILES |
C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)O.[K] |
正規SMILES |
C1C2N(C1=O)C(C(=CCO)O2)C(=O)O.[K] |
Key on ui other cas no. |
61177-45-5 |
ピクトグラム |
Flammable; Irritant; Health Hazard |
関連するCAS |
58001-44-8 (Parent) |
同義語 |
BRL 14151 BRL-14151 BRL14151 Clavulanate Clavulanate Potassium Clavulanate, Potassium Clavulanate, Sodium Clavulanic Acid Clavulanic Acid, Monopotassium Salt Clavulanic Acid, Monosodium Salt MM 14151 MM-14151 MM14151 Potassium Clavulanate Potassium, Clavulanate Sodium Clavulanate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















